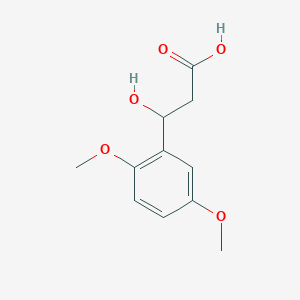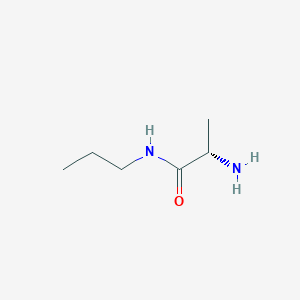
2,4-Dichloro-6-isobutylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-6-isobutylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and an isobutyl group at position 6. Pyrimidine derivatives are widely studied due to their significant biological and pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-isobutylpyrimidine typically involves the chlorination of pyrimidine derivatives. One common method involves the reaction of 4,6-dihydroxypyrimidine with phosphoryl chloride and phosphorus trichloride in the presence of chlorine . This reaction proceeds without the need for a base and results in the formation of 4,6-dichloropyrimidine, which can then be further modified to introduce the isobutyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of formamide, absolute ethyl alcohol, and sodium ethoxide, followed by the addition of diethyl malonate and hydrochloric acid . The resulting 4,6-dihydroxypyrimidine is then chlorinated using dichloroethane and thionyl chloride to yield the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-6-isobutylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organolithium compounds, such as phenyllithium, which can selectively substitute the chlorine atoms.
Oxidation and Reduction: Standard oxidizing and reducing agents can be used, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the substituents introduced. For example, substitution with an amine can yield amino-pyrimidine derivatives, which are valuable intermediates in pharmaceutical synthesis .
Applications De Recherche Scientifique
2,4-Dichloro-6-isobutylpyrimidine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-6-isobutylpyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access .
Comparaison Avec Des Composés Similaires
2,4-Dichloro-6-isobutylpyrimidine can be compared to other pyrimidine derivatives, such as:
2,4-Dichloro-6-methylquinoline: This compound has similar chlorine substitutions but differs in the presence of a quinoline ring instead of a pyrimidine ring.
2,4-Dichloro-6-isopropyl-1,3,5-triazine: This triazine derivative has similar chlorine substitutions but contains a triazine ring instead of a pyrimidine ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the isobutyl group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H10Cl2N2 |
|---|---|
Poids moléculaire |
205.08 g/mol |
Nom IUPAC |
2,4-dichloro-6-(2-methylpropyl)pyrimidine |
InChI |
InChI=1S/C8H10Cl2N2/c1-5(2)3-6-4-7(9)12-8(10)11-6/h4-5H,3H2,1-2H3 |
Clé InChI |
YYOMOASTWOVWHO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=CC(=NC(=N1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-[4-(Dimethylamino)phenyl]butan-2-one](/img/structure/B13564102.png)


![1-[(1E)-1-Hexenyl]cyclohexanol](/img/structure/B13564115.png)
![-azido-4-[(fluorosulfonyl)oxy]-, (S)-Benzenepropanoic acid](/img/structure/B13564125.png)


